[4-[[3-[2-[2-[3-[[3,3-Dimethyl-2,4-bis(pyridine-3-carbonyloxy)butanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxo-3-(pyridine-3-carbonyloxy)butyl] pyridine-3-carboxylate
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Overview
Description
Derpanicate is an antihyperlipidaemic agent that has been developed for its potential to lower lipid levels in the blood . It is known for its unique chemical structure and its ability to interact with specific biological pathways, making it a compound of interest in both pharmaceutical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Derpanicate involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core structure, followed by functionalization to introduce the desired chemical groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of Derpanicate is scaled up from laboratory methods, with optimizations for cost-effectiveness and efficiency. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Derpanicate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions vary depending on the desired reaction, with specific temperatures, solvents, and catalysts being employed .
Major Products Formed
The major products formed from these reactions depend on the specific pathways and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Derpanicate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on lipid metabolism and cellular pathways.
Medicine: Investigated for its potential to treat hyperlipidemia and related cardiovascular conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
Derpanicate exerts its effects by interacting with specific molecular targets and pathways involved in lipid metabolism. It binds to receptors and enzymes that regulate lipid levels in the blood, leading to a decrease in cholesterol and triglycerides. The exact molecular targets and pathways are still under investigation, but it is known to modulate key proteins and signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Derpanicate include other antihyperlipidaemic agents such as:
Uniqueness
Derpanicate is unique in its chemical structure and its specific interactions with lipid-regulating pathways. Unlike other antihyperlipidaemic agents, it has shown distinct binding affinities and effects on lipid metabolism, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C46H54N8O12S2 |
---|---|
Molecular Weight |
975.1 g/mol |
IUPAC Name |
[4-[[3-[2-[2-[3-[[3,3-dimethyl-2,4-bis(pyridine-3-carbonyloxy)butanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxo-3-(pyridine-3-carbonyloxy)butyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C46H54N8O12S2/c1-45(2,29-63-41(59)31-9-5-15-47-25-31)37(65-43(61)33-11-7-17-49-27-33)39(57)53-19-13-35(55)51-21-23-67-68-24-22-52-36(56)14-20-54-40(58)38(66-44(62)34-12-8-18-50-28-34)46(3,4)30-64-42(60)32-10-6-16-48-26-32/h5-12,15-18,25-28,37-38H,13-14,19-24,29-30H2,1-4H3,(H,51,55)(H,52,56)(H,53,57)(H,54,58) |
InChI Key |
MEFAKOINNJLWFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC(=O)C1=CN=CC=C1)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)COC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
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